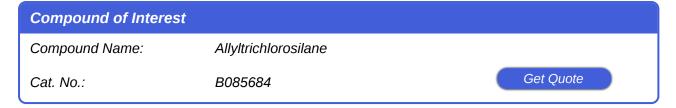


Spectral Analysis of Allyltrichlorosilane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **allyltrichlorosilane** (CH₂=CHCH₂SiCl₃), a versatile organosilicon compound. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **allyltrichlorosilane**, both ¹H and ¹³C NMR spectra are crucial for structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of **allyltrichlorosilane** exhibits characteristic signals corresponding to the allyl group protons. Due to the electronegativity of the trichlorosilyl group, the signals are shifted downfield compared to a simple alkene.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Si-CH ₂ -CH=CH ₂	~2.3 - 2.5	Doublet of Triplets (dt)	J(H-H) ≈ 7 Hz, J(H-H) ≈ 1 Hz
Si-CH ₂ -CH=CH ₂	~5.7 - 5.9	Multiplet (ddt)	J(trans H-H) \approx 17 Hz, J(cis H-H) \approx 10 Hz, J(H-H) \approx 7 Hz
Si-CH ₂ -CH=CH ₂	~4.9 - 5.1	Multiplet	J(trans H-H) ≈ 17 Hz, J(cis H-H) ≈ 10 Hz, J(gem H-H) ≈ 1 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are estimations based on typical spectra of **allyltrichlorosilane** and related compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, the chemical shifts are influenced by the silicon and chlorine atoms.

Carbon Assignment	Chemical Shift (δ) ppm
Si-CH ₂ -CH=CH ₂	~35 - 40
Si-CH ₂ -CH=CH ₂	~135 - 140
Si-CH ₂ -CH=CH ₂	~115 - 120

Note: Experimentally verified ¹³C NMR data for **allyltrichlorosilane** is not readily available in the public domain. The chemical shifts provided are estimations based on the analysis of structurally similar organosilanes, such as allyl(dichloro)methylsilane, and established principles of NMR spectroscopy.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:



- A solution of **allyltrichlorosilane** (approximately 1-5% for ¹H NMR, 10-20% for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.

Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Nuclei: ¹H and ¹³C.
- Temperature: Standard probe temperature (e.g., 298 K).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 128-1024 or more, depending on the concentration.
 - Relaxation delay: 2-10 seconds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **allyltrichlorosilane** shows characteristic absorption bands for the allyl and trichlorosilyl groups.



IR Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080	C-H stretch (sp ² C-H of alkene)	Medium
~2980, ~2920	C-H stretch (sp³ C-H)	Medium
~1630	C=C stretch (alkene)	Medium
~1420	CH₂ scissoring	Medium
~990, ~920	=CH ₂ and =CH out-of-plane bending	Strong
~580	Si-Cl stretch	Strong

Note: The peak positions are approximate and can be influenced by the sampling method.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of neat allyltrichlorosilane onto the center of one salt plate.
- Carefully place the second salt plate on top, creating a thin liquid film between the plates.
- Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.



- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty salt plates is recorded prior to the sample scan and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectrometry Data

A definitive, publicly available mass spectrum with a detailed fragmentation pattern for **allyltrichlorosilane** is not readily available. However, based on the principles of mass spectrometry and the fragmentation of similar organochlorine compounds, the following key fragments can be anticipated:

- Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of **allyltrichlorosilane** (174 g/mol for the most abundant isotopes: ¹²C₃¹H₅³⁵Cl₃²⁸Si). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be observed.
- Major Fragments:
 - Loss of an allyl radical ([M C₃H₅]+): m/z ~133 (for SiCl₃+).
 - Loss of a chlorine atom ([M Cl]+): m/z ~139.
 - Allyl cation ([C₃H₅]+): m/z 41.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:



 A dilute solution of allyltrichlorosilane is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

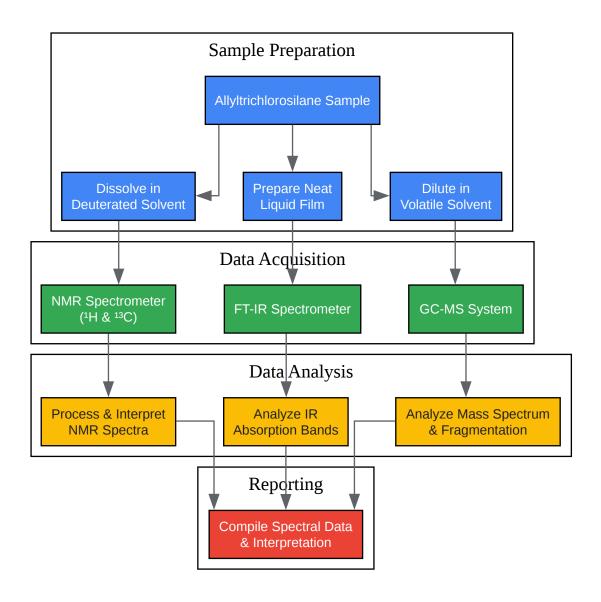
Instrument Parameters:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A temperature gradient is used to ensure good separation,
 for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-300.
 - Ion Source Temperature: ~230 °C.
 - Transfer Line Temperature: ~280 °C.

Experimental Workflow Visualization

The general workflow for the spectral analysis of a chemical compound like **allyltrichlorosilane** can be visualized as follows:





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